- Rv3389C from Mycobacterium tuberculosis, a member of the (R)-specific hydratase/dehydratase family, Biochimica et Biophysica Acta, 2007, 1774(2), 303-311

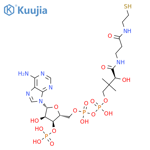

Cas no 917-42-0 (Coenzyme A, S-[(3S)-3-hydroxydodecanoate])

![Coenzyme A, S-[(3S)-3-hydroxydodecanoate] structure](https://ja.kuujia.com/scimg/cas/917-42-0x500.png)

917-42-0 structure

商品名:Coenzyme A, S-[(3S)-3-hydroxydodecanoate]

CAS番号:917-42-0

MF:C33H58N7O18P3S

メガワット:965.836010456085

CID:5598733

Coenzyme A, S-[(3S)-3-hydroxydodecanoate] 化学的及び物理的性質

名前と識別子

-

- Coenzyme A, S-[(3S)-3-hydroxydodecanoate]

- Coenzyme A, S-(3-hydroxydodecanoate), L-(+)- (8CI)

-

- インチ: 1S/C33H58N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t21-,22-,26-,27-,28+,32-/m1/s1

- InChIKey: IJFLXRCJWPKGKJ-IGYWURMESA-N

- ほほえんだ: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C[C@H](O)CCCCCCCCC)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O

じっけんとくせい

- 密度みつど: 1.65±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 1.16±0.50(Predicted)

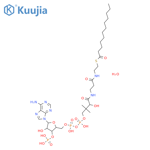

Coenzyme A, S-[(3S)-3-hydroxydodecanoate] 合成方法

合成方法 1

はんのうじょうけん

1.1

2.1R:Tris buffer, S:H2O, S:THF, pH 8.7

3.1R:Coenzyme II, reduced, R:C:331767-07-8, S:H2O, 25°C, pH 7

2.1R:Tris buffer, S:H2O, S:THF, pH 8.7

3.1R:Coenzyme II, reduced, R:C:331767-07-8, S:H2O, 25°C, pH 7

リファレンス

合成方法 2

はんのうじょうけん

1.1C:1334701-67-5, C:AlMe3, S:CH2Cl2, 2 h, rt; rt → -50°C

1.2R:EtN(Pr-i)2, S:CH2Cl2, 14 h, -50°C

1.3R:NaOH, S:H2O, S:THF, 2 h, rt

2.1R:EtN(Pr-i)2, R:PyBOP, S:H2O, S:THF, 5 h, rt

1.2R:EtN(Pr-i)2, S:CH2Cl2, 14 h, -50°C

1.3R:NaOH, S:H2O, S:THF, 2 h, rt

2.1R:EtN(Pr-i)2, R:PyBOP, S:H2O, S:THF, 5 h, rt

リファレンス

- Structural Basis of Functional Group Activation by Sulfotransferases in Complex Metabolic Pathways, ACS Chemical Biology, 2012, 7(12), 1994-2003

Coenzyme A, S-[(3S)-3-hydroxydodecanoate] Raw materials

Coenzyme A, S-[(3S)-3-hydroxydodecanoate] Preparation Products

Coenzyme A, S-[(3S)-3-hydroxydodecanoate] 関連文献

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

917-42-0 (Coenzyme A, S-[(3S)-3-hydroxydodecanoate]) 関連製品

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量